molecular formula C35H37N5O5 B12608920 L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide CAS No. 649713-20-2

L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide

Cat. No.: B12608920
CAS No.: 649713-20-2
M. Wt: 607.7 g/mol
InChI Key: ZOLVRLUEVVNTJQ-HKRAWCJGSA-N
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Description

L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide is a complex organic compound that features a combination of amino acids, indole, and naphthalene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide typically involves multiple steps, starting from the individual components. The process may include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of hydrazones.

    Naphthalene Derivative Preparation: This involves the functionalization of naphthalene to introduce the carbonyl group.

    Coupling Reactions: The indole and naphthalene derivatives are coupled with L-tyrosine and L-alanine derivatives using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide can undergo various chemical reactions, including:

    Oxidation: The indole and naphthalene rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the naphthalene moiety can be reduced to an alcohol.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or reduced amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cell surface or intracellular receptors, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide can be compared with other compounds that have similar structural features:

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole nucleus.

    Naphthalene Derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-1,4-dione.

    Peptide Derivatives: Compounds like L-tyrosyl-L-alanine and other dipeptides.

Uniqueness

The uniqueness of this compound lies in its combination of these diverse structural elements, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

649713-20-2

Molecular Formula

C35H37N5O5

Molecular Weight

607.7 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)indol-3-yl]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C35H37N5O5/c36-18-5-6-19-45-35(21-30(33(38)43)40-34(44)28(37)20-22-14-16-24(41)17-15-22)27-12-3-4-13-29(27)39-32(35)31(42)26-11-7-9-23-8-1-2-10-25(23)26/h1-4,7-17,28,30,41H,5-6,18-21,36-37H2,(H2,38,43)(H,40,44)/t28-,30-,35?/m0/s1

InChI Key

ZOLVRLUEVVNTJQ-HKRAWCJGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4C3(C[C@@H](C(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)OCCCCN

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4C3(CC(C(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N)OCCCCN

Origin of Product

United States

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